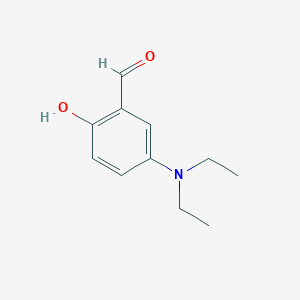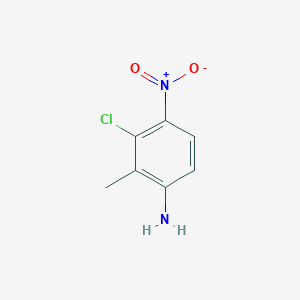
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound with the empirical formula C10H13NO . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention due to their broad range of applications . The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline . An efficient dynamic kinetic resolution method has been developed for synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .Molecular Structure Analysis
The molecular weight of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is 163.22 . The InChI key is FRXSZNDVFUDTIR-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been characterized using NMR spectroscopy and X-ray crystallographic techniques . The compound’s ability to form weak interactions involving organic fluorine has been studied .Physical And Chemical Properties Analysis
The compound has a melting point of 37-41 °C (lit.) . It has a SMILES string of COc1ccc2NCCCc2c1 .Scientific Research Applications
Chemical Reagent
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a chemical reaction.
Organic Intermediate
This compound serves as an organic intermediate . Organic intermediates are often used in the synthesis of other organic compounds. They are used in a variety of industries and applications, such as pharmaceuticals, agrochemicals, and polymers.
Fine Chemicals
It is used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
Pharmaceutical Research and Development
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is used in pharmaceutical research and development . It could be used in the synthesis of new drugs or the improvement of existing ones.
Biological Activities
1,2,3,4-Tetrahydroisoquinolines (THIQ), the class of compounds to which 6-Methoxy-1,2,3,4-tetrahydroisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Structural-Activity Relationship (SAR) Studies
THIQ analogs, including 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, are used in structural-activity relationship (SAR) studies . These studies are used to understand the relationship between the chemical or 3D structure of a molecule and its biological activity.
Synthesis of Aryl-Substituted Derivatives
6-Methoxy-1,2,3,4-tetrahydroisoquinoline can be used in the synthesis of aryl-substituted derivatives . These derivatives could have different properties and potential applications, expanding the utility of the original compound.
Conformationally Constrained Phenylalanine Analogue
This compound is a conformationally constrained phenylalanine analogue . This means it can mimic the structure of phenylalanine, an essential amino acid, in a more rigid form. This property can be useful in the design of peptides and proteins with specific structural requirements.
Safety And Hazards
Future Directions
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZBSKINXXMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC(C2)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517710 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
77140-86-4 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does EMA401, a derivative of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, interact with the AT2R and what are the downstream effects of this interaction in the context of pain relief?
A1: EMA401 (the S‐enantiomer of 5‐(benzyloxy)‐2‐(2,2‐diphenylacetyl)‐6‐methoxy‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid), also known as Olodanrigan, acts as a selective antagonist of the AT2R. [] While the precise mechanisms by which AT2R antagonism leads to pain relief are still under investigation, research suggests that the AT2R is involved in modulating pain perception within the central and peripheral nervous systems. By blocking the AT2R, EMA401 may interfere with pain signaling pathways, ultimately reducing the sensation of pain.
Q2: What is known about the pharmacokinetic profile of EMA401 in preclinical studies?
A2: Preclinical studies in rats have demonstrated that EMA401 is rapidly absorbed and distributed throughout the body following oral administration. [] The compound is primarily metabolized in the liver, with acylglucuronidation being the major metabolic pathway. This process leads to the formation of an acylglucuronide metabolite, which is then excreted mainly through the bile. Interestingly, a portion of the acylglucuronide is hydrolyzed back to the active parent drug by intestinal flora, suggesting a potential enterohepatic recirculation that could contribute to its overall pharmacokinetic profile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)









![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)
